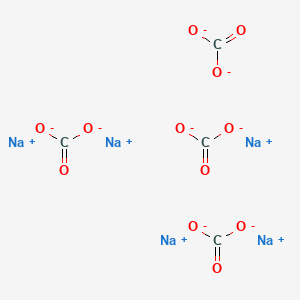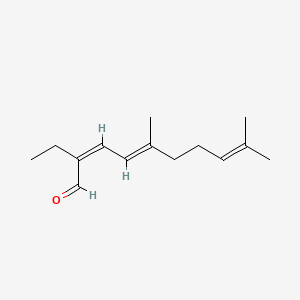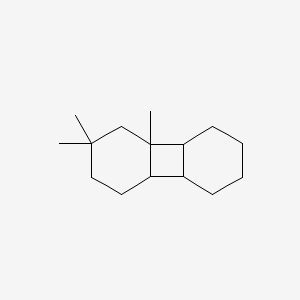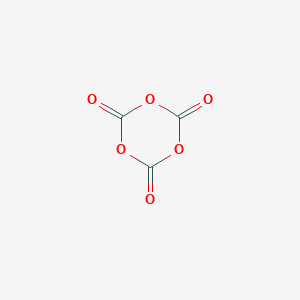
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and methyl(triphenyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate involves the reaction of 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile . The resulting product is then reacted with methyl(triphenyl)phosphanium to form the final compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
4-chloro-2-methylphenol: Differing in the position of the methyl group, which affects its chemical properties and uses.
3-chloro-4-methylphenol: Another positional isomer with distinct chemical behavior.
Uniqueness
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is unique due to its combination of phenolate and phosphanium functionalities, which confer distinct reactivity and potential applications not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94231-03-5 |
|---|---|
Molekularformel |
C26H24ClOP |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C7H7ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-4-6(9)2-3-7(5)8/h2-16H,1H3;2-4,9H,1H3/q+1;/p-1 |
InChI-Schlüssel |
SCNPQLWLCQZOFF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


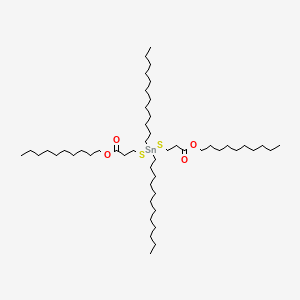

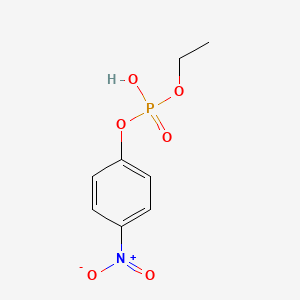
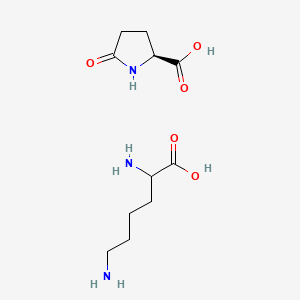
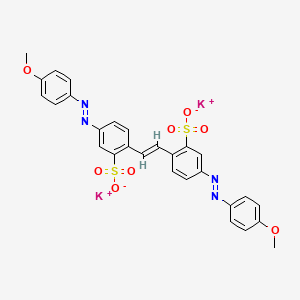

![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
